![molecular formula C9H8BrNO4 B5503338 {4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

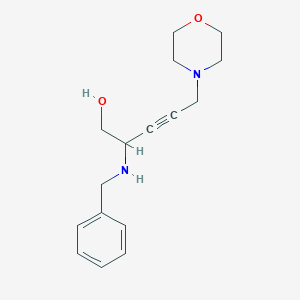

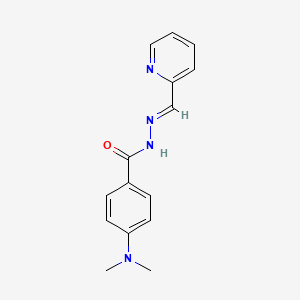

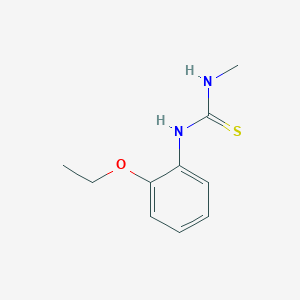

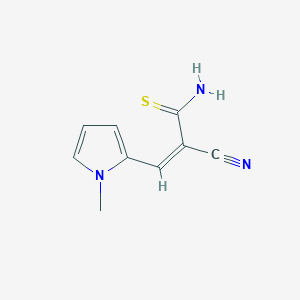

Synthesis of complex organic compounds like "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid" typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of similar compounds involves reactions like regioselective bromination, where specific positions on aromatic rings are targeted for bromine addition. This process can be facilitated by reagents like bromine in acetic acid, yielding products with high specificity and yield. The precise synthesis route for our compound would depend on its specific structure and functional groups (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques like X-ray crystallography can provide detailed insights into the arrangement of atoms within a molecule. For compounds similar to "this compound," molecular geometry obtained from X-ray crystallography can be compared with computational methods like density functional theory (DFT) to predict and confirm the structure. Such analyses reveal the presence of intramolecular hydrogen bonds and other structural features that stabilize the molecule (Khalaji et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study by Dahiya et al. (2008) detailed the synthesis of aryloxyacetic acid analogs, highlighting their antimicrobial and anthelmintic properties. This research demonstrated the potential of such compounds in developing new therapeutic agents against specific microbial strains and parasites (Dahiya, Pathak, & Kaur, 2008).

Environmental Decomposition and Metabolism

Research on the degradation and metabolic pathways of structurally related compounds provides valuable insights into environmental and biological processes. For example, Fujita et al. (2001) explored the decomposition of a nitrogen-containing metabolite of 2-bromooctylphenoxy acetic acid, offering a methodological framework for identifying and characterizing environmental pollutants (Fujita, Campbell, Mong, & Reinhard, 2001).

Antioxidant Properties

Li et al. (2011) investigated bromophenol derivatives from the marine red alga Rhodomela confervoides, highlighting their potent antioxidant activities. These findings suggest the potential of bromophenol compounds in contributing to natural antioxidant sources for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).

Antibacterial and Antitubercular Activities

The study by Raja et al. (2010) on the synthesis and biological evaluation of diphenyl hydrazones and semicarbazones, derived from phenoxy or 4-bromophenoxy acetic acid, highlighted their antibacterial and antitubercular activities. This research points to the therapeutic potential of these compounds in addressing infectious diseases (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Allelopathy and Ecological Impact

Li et al. (2010) reviewed the role of phenolic compounds, including those structurally related to "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid", in plant allelopathy. This research sheds light on how such compounds affect plant competition, survival, and biodiversity, potentially offering natural solutions to agricultural and ecological challenges (Li, Wang, Ruan, Pan, & Jiang, 2010).

Eigenschaften

IUPAC Name |

2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-1-2-8(15-5-9(12)13)6(3-7)4-11-14/h1-4,14H,5H2,(H,12,13)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMMVLCDHRAB-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)